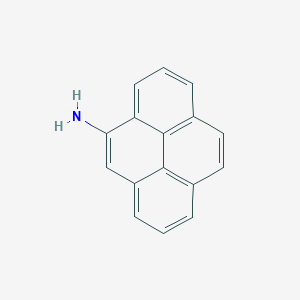

4-Aminopyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyren-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBSKADMMKVOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168936 | |

| Record name | 4-Pyrenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17075-03-5 | |

| Record name | 4-Pyrenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17075-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017075035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTE55V8WW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-Z Guide to 4-Aminopyrene: Synthesis, Purification, and Comprehensive Characterization

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of 4-Aminopyrene, a critical building block in materials science and a fluorescent probe in biological research. We present a robust protocol centered on the reduction of 4-nitropyrene, offering in-depth explanations for experimental choices to ensure reproducibility and high purity. The guide culminates in a multi-technique approach to characterization, establishing a self-validating system for confirming product identity and assessing purity through NMR, FTIR, and Mass Spectrometry. This document is intended for researchers and professionals in organic synthesis, drug development, and materials science who require a reliable source of high-purity this compound.

Introduction: The Scientific Value of this compound

This compound is a polycyclic aromatic amine derived from pyrene, a well-known fluorophore. Its significance in the scientific community stems from a combination of its rigid, planar aromatic structure and the reactive primary amine functionality. This unique combination makes this compound a versatile molecule with applications including:

-

Fluorescent Probes: The intrinsic fluorescence of the pyrene core, which is sensitive to the local environment, allows this compound to be used as a probe for studying molecular interactions and dynamics in biological systems.[1]

-

Organic Electronics: It serves as a key intermediate in the synthesis of advanced materials for organic light-emitting diodes (OLEDs), transistors, and photovoltaic cells due to its excellent charge-transport properties.

-

Chemosensors: Derivatives of this compound are designed for the selective detection of various analytes, including metal ions and nitroaromatic compounds, often through fluorescence quenching or enhancement mechanisms.

-

Drug Development: The pyrene scaffold is explored in medicinal chemistry for developing novel therapeutic agents, and the amino group provides a convenient handle for further chemical modification.[2]

Given its wide-ranging utility, access to a reliable and well-documented synthetic and characterization protocol is paramount for ensuring the validity and reproducibility of research outcomes.

The Synthetic Pathway: A Deliberate Approach to this compound

Rationale for Precursor Selection

The most direct and widely adopted strategy for synthesizing this compound is the reduction of its nitro-analogue, 4-nitropyrene. This precursor is selected for two primary reasons:

-

Commercial Availability: 4-Nitropyrene is readily available from various chemical suppliers, making it a convenient and cost-effective starting material.

-

Established Chemistry: The reduction of an aromatic nitro group to a primary amine is one of the most reliable and high-yielding transformations in organic chemistry, with numerous well-understood methodologies.[3][4]

The Reduction Reaction: Choosing the Right Tools

While several reducing agents can accomplish this transformation (e.g., catalytic hydrogenation with Pd/C, reduction with iron in acidic medium), this guide details the use of Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol.[5]

Causality Behind Reagent Choice:

-

Selectivity: SnCl₂ is a chemoselective reducing agent that efficiently reduces the nitro group without affecting the polycyclic aromatic pyrene core, which could be susceptible to over-reduction under harsher conditions like high-pressure catalytic hydrogenation.

-

Mild Conditions: The reaction proceeds under relatively mild conditions (refluxing ethanol), minimizing the formation of side products and simplifying the subsequent work-up.

-

Scalability: This method is easily scalable from milligram to multi-gram quantities, making it suitable for both initial research and larger-scale production.

Synthesis and Purification Workflow

The overall process is a multi-step procedure that begins with the chemical reduction and is followed by a rigorous purification phase to isolate the target compound with high purity.

Caption: Overall workflow from 4-nitropyrene to purified this compound.

Detailed Experimental Protocols

Synthesis of this compound via Reduction

Materials:

-

4-Nitropyrene (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

-

Ethanol (200 proof)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-nitropyrene (1.0 eq) and ethanol. Stir to create a suspension.

-

Reagent Addition: Add Tin(II) chloride dihydrate (5.0 eq) to the suspension. The large excess ensures the complete reduction of the starting material.

-

Initiation: Slowly add concentrated HCl dropwise. The acid activates the tin(II) chloride. The reaction is exothermic, and the mixture will warm up.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Work-up and Purification

-

Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.

-

Neutralization: Re-dissolve the residue in ethyl acetate. Carefully neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~8-9. This step is critical to deprotonate the ammonium salt of the product and quench any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Column Chromatography: The crude product is purified by flash column chromatography on silica gel.[6][7][8] A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective. The fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield this compound as a solid.

Comprehensive Characterization: A Self-Validating System

A successful synthesis is only confirmed through rigorous characterization. Each technique provides a piece of the puzzle, and together they validate the structure and purity of the final compound.

Confirmation of Molecular Structure

4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise structure of the synthesized molecule. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.[9][10][11]

| ¹H NMR (Proton NMR) Data (Typical) | |

| Chemical Shift (δ) ppm | Assignment & Rationale |

| ~8.0 - 8.5 | Aromatic protons of the pyrene core. The complex splitting pattern is characteristic of the rigid polycyclic system. |

| ~5.5 - 6.5 | A broad singlet corresponding to the two protons of the primary amine (-NH₂). The broadness is due to quadrupole coupling and exchange. This signal's disappearance upon D₂O exchange is a definitive confirmation. |

| ¹³C NMR (Carbon NMR) Data (Typical) | |

| Chemical Shift (δ) ppm | Assignment & Rationale |

| ~145 | Aromatic carbon directly attached to the electron-donating amino group (C-NH₂). It is shifted upfield compared to the nitro-substituted carbon in the starting material. |

| ~110 - 135 | Multiple signals corresponding to the other 15 aromatic carbons of the pyrene scaffold. |

4.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic feature is the appearance of N-H stretches from the newly formed amine group and the disappearance of the N-O stretches from the starting nitro group.[12][13][14]

| FTIR Characteristic Peaks | |

| Frequency (cm⁻¹) | Vibrational Mode & Functional Group |

| 3300 - 3500 | Two distinct sharp peaks (symmetric and asymmetric stretching) characteristic of a primary amine (N-H). |

| 3000 - 3100 | Aromatic C-H stretching. |

| 1600 - 1650 | N-H bending (scissoring) vibration. |

| ~1515 and ~1345 | Disappearance of the asymmetric and symmetric NO₂ stretching bands from the 4-nitropyrene starting material provides strong evidence of a complete reaction. |

4.1.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound.[4]

| Mass Spectrometry Data | |

| Technique | Expected m/z (Mass-to-Charge Ratio) |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ = 218.09 |

| Molecular Formula: C₁₆H₁₁N | Exact Mass: 217.09 |

Assessment of Purity

4.2.1 High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for assessing the purity of the final compound. Using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water), a pure sample should exhibit a single, sharp peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity (e.g., >98%).

4.2.2 Melting Point Analysis The melting point is a classic and effective indicator of purity. A sharp melting point range that is consistent with literature values indicates a high degree of purity. Impurities typically depress and broaden the melting point range. The reported melting point for 4-aminopyridine is in the range of 155-158 °C.

Logical Flow of Characterization

The different characterization techniques are employed in a logical sequence to build a complete and validated profile of the synthesized compound.

Caption: Interconnected logic for structure and purity validation.

Safety and Handling

All manipulations should be performed inside a certified chemical fume hood.

-

4-Nitropyrene: Is a suspected mutagen. Avoid inhalation and skin contact.

-

This compound: Aromatic amines are often toxic and can be absorbed through the skin.[2]

-

Reagents: Concentrated HCl is highly corrosive. Tin(II) chloride is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[15]

Conclusion

This guide has outlined a robust and reliable methodology for the synthesis and characterization of this compound. By following the detailed protocols for synthesis via the reduction of 4-nitropyrene and employing the comprehensive suite of characterization techniques described, researchers can confidently produce and validate high-purity this compound. The emphasis on the causality behind experimental choices and the integration of multiple analytical techniques ensures a self-validating workflow, which is the cornerstone of sound scientific practice.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminoantipyrine. Retrieved from [Link]

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.

- Google Patents. (n.d.). CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method....

-

Kierzek, R., Li, Y., Turner, D. H., & Bevilacqua, P. C. (2005). 5'-Amino pyrene provides a sensitive, nonperturbing fluorescent probe of RNA secondary and tertiary structure formation. Journal of the American Chemical Society, 127(12), 4431–4439. [Link]

-

MDPI. (2018). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules, 23(8), 1873. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Aminoantipyrine | C11H13N3O | CID 2151. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro and in vivo metabolism of the carcinogen 4-nitropyrene. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and mutagenicity of 1-nitropyrene 4,5-oxide and 1-nitropyrene 9,10-oxide, microsomal metabolites of 1-nitropyrene. PubMed. Retrieved from [Link]

-

Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of 4-aminoantipyrine Schiff base derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). The (FTIR) Spectrum of 4-aminoantipyrine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

-

Tadi, K., et al. (2015). Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 837-846. [Link]

-

Tamin, M. M., et al. (2013). Synthesis, Characterization, and Comparative Conformational Analysis of N-(Deoxyguanosin-8-yl)aminopyrene Adducts Derived from the Isomeric Carcinogens 1-, 2-, and 4-Nitropyrene. Chemical Research in Toxicology, 26(4), 563-574. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. In vitro and in vivo metabolism of the carcinogen 4-nitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of New Amino-Functionalized Porphyrins:Preliminary Study of Their Organophotocatalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

- 10. 1-Aminopyrene(1606-67-3) 13C NMR [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. carlroth.com [carlroth.com]

4-Aminopyrene chemical structure and IUPAC name

An In-depth Technical Guide to 4-Aminopyrene

Prepared by a Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of this compound (C₁₆H₁₁N), a polycyclic aromatic amine. We delve into its fundamental chemical identity, including its IUPAC name, pyren-4-amine, and detailed structural properties. The document outlines the principal synthetic pathway for its preparation, emphasizing the chemical logic behind the transformation. Furthermore, it covers its key applications as a research chemical, particularly in biological studies as a known human metabolite of 4-nitropyrene, and discusses its toxicological profile. This paper is intended to serve as an essential resource for researchers, chemists, and drug development professionals working with aromatic amines and their derivatives.

Introduction

This compound is a fluorescent polycyclic aromatic hydrocarbon (PAH) derivative characterized by a pyrene backbone with an amino group substituted at the 4-position. As a member of the aromatic amine class, it serves as a valuable chemical intermediate and a crucial subject in toxicological and metabolic research. Its significance is underscored by its identity as a human metabolite of 4-nitropyrene, a nitrated PAH, linking it directly to the study of environmental pollutant metabolism and carcinogenicity.[1] This guide synthesizes the current knowledge on this compound, offering field-proven insights into its structure, synthesis, and scientific applications.

Chemical Identity and Structure

A precise understanding of a molecule's structure is the foundation of all further chemical and biological investigation.

IUPAC Nomenclature and Chemical Formula

The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is pyren-4-amine .[1]

Molecular Structure

The structure consists of a planar, tetracyclic pyrene core with an amine (-NH₂) substituent. The position of the amine group significantly influences the molecule's electronic properties and reactivity.

Caption: Chemical structure of pyren-4-amine.

Physicochemical Properties

A summary of key computed and experimental properties is crucial for laboratory handling and experimental design.

| Property | Value | Source |

| Molecular Weight | 217.27 g/mol | [2] |

| Accurate Mass | 217.0891 Da | [2] |

| Molecular Formula | C₁₆H₁₁N | [1][2] |

| Physical Format | Neat (typically solid) | [2] |

| Storage Temperature | +4°C | [2] |

| InChI Key | AYBSKADMMKVOIV-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The primary route for synthesizing this compound is through the reduction of its nitro precursor, 4-nitropyrene. This transformation is a cornerstone of aromatic chemistry, and the choice of methodology is dictated by the desired yield, purity, and operational scale.

Synthetic Workflow: Reduction of 4-Nitropyrene

The conversion of an aromatic nitro group to an amine is a classic reduction reaction. The causality for selecting a specific reducing agent often involves balancing reactivity, selectivity, and safety. Common laboratory-scale agents for this transformation include tin(II) chloride (SnCl₂) in acidic medium or catalytic hydrogenation.

-

Causality of Reagent Choice:

-

Catalytic Hydrogenation (e.g., H₂/Pd-C): This method is highly efficient and produces clean reactions where the primary byproduct is water. It is often preferred in industrial settings for its high atom economy. The catalyst (palladium on carbon) provides a surface for the reaction, weakening the N-O bonds in the nitro group while activating molecular hydrogen.

-

Metal/Acid Reduction (e.g., SnCl₂/HCl): This is a robust and reliable laboratory method. The metal acts as the electron donor, and the strong acid protonates the nitro group, facilitating its reduction. While effective, it requires a more extensive workup to remove metal salts.

-

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Scientific Research

While not a widely used commercial product, this compound holds specific value in targeted research areas, primarily driven by its metabolic and chemical properties.

Metabolite Studies and Toxicology

This compound is a known human metabolite of 4-nitropyrene.[1] The study of its formation, further metabolism, and biological activity is critical for understanding the toxicology of nitrated PAHs, which are prevalent environmental pollutants. Research in this area helps elucidate the mechanisms by which the human body processes these xenobiotics and assesses the potential for genotoxicity.

Chemical Intermediate and Research Chemical

As an aromatic amine, this compound can serve as a building block in organic synthesis. The amino group can be readily functionalized to create more complex molecules. It is used in biological studies to investigate the metabolism of amines and to develop chromatographic and mass spectrometric detection methods.[3]

Biological Activity and Safety Profile

From a drug development and research perspective, understanding the biological effects and handling requirements of a compound is paramount.

Known Biological Effects

-

Cytotoxicity and Mutagenicity: In vitro studies have demonstrated that this compound can be cytotoxic and mutagenic.[3] This activity is a key focus of toxicological assessments.

-

Inhibition of Protein Synthesis: The compound has been shown to inhibit protein synthesis in bacteria by targeting RNA synthesis at the ribosomal level.[3]

-

Cellular Differentiation: this compound can induce morphological changes and stimulate the differentiation of human promyelocytic leukemia (HL-60) cells.[3]

Handling and Safety

Given its toxicological profile, this compound should be handled with appropriate precautions in a laboratory setting. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound, or pyren-4-amine, is a structurally significant polycyclic aromatic amine. While its direct applications are specialized, its role as a key metabolite of the environmental pollutant 4-nitropyrene makes it a compound of high interest in toxicology, environmental science, and cancer research. Its synthesis via standard aromatic chemistry transformations and its distinct biological activities provide a rich area for further scientific inquiry. This guide has provided a foundational, technically grounded overview to support the work of professionals in the chemical and biomedical sciences.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 119443, this compound. Available at: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Properties of Aminopyrenes for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Utility of Aminopyrenes in Fluorescence Spectroscopy

Aminopyrenes, a class of fluorescent probes derived from the polycyclic aromatic hydrocarbon pyrene, offer a unique combination of environmental sensitivity and favorable photophysical properties. Their utility in biological and pharmaceutical research stems from the ability of the pyrene moiety to exhibit distinct changes in its fluorescence spectrum in response to the polarity of its microenvironment. The addition of an amino group further modulates these properties, making aminopyrenes versatile tools for probing molecular interactions, membrane dynamics, and protein conformations. This guide provides a comprehensive overview of the spectroscopic properties of aminopyrenes, with a focus on the underlying principles and practical methodologies for their characterization and application. While specific data for 4-aminopyrene is not extensively available in the current literature, this guide will utilize data from its isomer, 1-aminopyrene, and other pyrene derivatives to illustrate key concepts and experimental approaches.

Core Spectroscopic Properties: Absorption and Fluorescence Emission

The electronic absorption and emission spectra of aminopyrenes are characterized by distinct vibronic bands, a hallmark of the pyrene core. The position and intensity of these bands are influenced by the substitution pattern of the amino group and the surrounding solvent environment.

Absorption Spectra

The absorption spectrum of pyrene derivatives typically displays several bands in the ultraviolet (UV) region, corresponding to π-π* transitions. For instance, unsubstituted pyrene in cyclohexane exhibits a weak S₀→S₁ transition around 372 nm and stronger S₀→S₂ and S₀→S₃ transitions at approximately 334 nm and 272 nm, respectively[1]. The introduction of an amino group, a strong electron-donating substituent, can lead to a red-shift (bathochromic shift) of these absorption bands due to the extension of the conjugated π-system.

Fluorescence Emission Spectra

Upon excitation, aminopyrenes exhibit a characteristic structured fluorescence emission spectrum. The sensitivity of this emission to the local environment is a key feature exploited in their applications. In non-polar solvents, the emission spectrum often retains the fine vibronic structure characteristic of the pyrene monomer. However, in more polar environments, changes in the spectral shape, position, and intensity can be observed.

Table 1: Illustrative Spectroscopic Data for 1-Aminopyrene in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

| Cyclohexane | ~350, 370 | ~380, 400, 420 |

| Toluene | ~355, 375 | ~385, 405, 425 |

| Acetonitrile | ~360, 380 | ~410, 430 |

| Ethanol | ~360, 380 | ~415, 435 |

Note: The data presented here are approximate values for 1-aminopyrene, gathered from various sources, and are intended for illustrative purposes. Specific values can vary based on experimental conditions.

Solvatochromism: Probing the Microenvironment

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectrum) with a change in the polarity of the solvent.[2][3][4][5] This phenomenon is particularly pronounced in molecules where the electronic charge distribution differs significantly between the ground and excited states.

The amino group in aminopyrenes can engage in hydrogen bonding with protic solvents and experience dipole-dipole interactions with polar aprotic solvents. These interactions stabilize the excited state to a greater extent than the ground state, leading to a red-shift in the emission spectrum.[6] This sensitivity makes aminopyrenes valuable probes for mapping the polarity of biological microenvironments, such as the hydrophobic cores of proteins or the lipid bilayers of cell membranes.

It is important to note that while many pyrene derivatives are excellent polarity sensors, a study on mono-substituted pyrenes suggested that 1-aminopyrene may be unsuitable for this purpose due to limited spectral shifts.[2] This highlights the necessity of empirical characterization for each specific derivative.

The Influence of Protonation on Spectroscopic Properties

The amino group of aminopyrenes is basic and can be protonated in acidic environments. This protonation has a profound effect on the molecule's electronic structure and, consequently, its spectroscopic properties.

Protonation of the amino group effectively converts it into an electron-withdrawing group (-NH₃⁺). This change significantly alters the intramolecular charge transfer (ICT) character of the excited state. Typically, protonation leads to a blue-shift (hypsochromic shift) in both the absorption and emission spectra, as the energy gap between the ground and excited states increases. This pH sensitivity allows for the use of aminopyrenes as fluorescent pH indicators.

Experimental Protocols for Spectroscopic Characterization

Accurate determination of the spectroscopic properties of aminopyrenes is crucial for their effective application. The following sections provide detailed methodologies for key measurements.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelength of maximum absorption (λ_abs) and emission (λ_em) of an aminopyrene in a specific solvent.

Materials:

-

Aminopyrene compound

-

Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the aminopyrene in a suitable solvent (e.g., 1 mM in DMSO or ethanol).

-

Working Solution Preparation: Prepare a dilute working solution (typically 1-10 µM) in the solvent of interest by diluting the stock solution. The absorbance of the working solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Spectrum Measurement:

-

Use the solvent as a blank to zero the spectrophotometer.

-

Record the absorption spectrum of the working solution over a relevant wavelength range (e.g., 250-500 nm).

-

Identify the wavelength(s) of maximum absorbance (λ_abs).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorometer to one of the absorption maxima determined in the previous step.

-

Record the emission spectrum over a suitable wavelength range (e.g., 350-600 nm).

-

Identify the wavelength(s) of maximum emission (λ_em).

-

Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a widely used and reliable technique.[7][8]

Objective: To determine the fluorescence quantum yield of an aminopyrene relative to a standard.

Materials:

-

Aminopyrene solution

-

Fluorescence standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Spectroscopic grade solvents

-

Quartz cuvettes

Procedure:

-

Prepare a series of dilute solutions of both the aminopyrene sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should range from approximately 0.01 to 0.1.

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. Ensure that the experimental settings (e.g., slit widths) are identical for all measurements.

-

Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope (Gradient) of the linear fit for both plots.

-

Calculate the quantum yield of the sample using the following equation:

Φ_F(sample) = Φ_F(standard) * [Gradient(sample) / Gradient(standard)] * [η²(sample) / η²(standard)]

where η is the refractive index of the solvent.

Workflow for Determining Fluorescence Quantum Yield

Caption: Workflow for the comparative method of determining fluorescence quantum yield.

Applications in Drug Development and Research

The unique spectroscopic properties of aminopyrenes make them powerful tools in various research and development areas:

-

Probing Protein Binding Sites: The change in fluorescence upon binding to a protein can provide information about the polarity of the binding pocket.

-

Monitoring Membrane Fluidity: The emission characteristics of aminopyrenes can be used to assess the physical state of lipid membranes.

-

Cellular Imaging: Aminopyrenes can be used to visualize and map the polarity of different cellular organelles.

-

High-Throughput Screening: Changes in fluorescence can be used to screen for compounds that bind to a target protein or disrupt protein-protein interactions.

Conclusion

Aminopyrenes represent a versatile class of fluorescent probes with spectroscopic properties that are highly sensitive to their local environment. Understanding and accurately characterizing their absorption, emission, solvatochromic behavior, and response to protonation are essential for their effective use in research and drug development. While a comprehensive dataset for this compound remains to be fully elucidated in the literature, the principles and methodologies outlined in this guide, illustrated with data from related compounds, provide a solid foundation for researchers to explore the potential of this and other aminopyrene derivatives in their scientific endeavors.

References

- Experimental and Theoretical Studies of the Photophysical Properties of 2- and 2,7-Functionalized Pyrene Derivatives. Journal of the American Chemical Society.

- Photophysical Properties of the Synthesized Pyrene Derivatives.

- Synthesis and Detailed Photophysical Studies of Pyrene-Based Molecules Substituted with Extended Chains. The Journal of Physical Chemistry A.

- Effects of mono-substituents on the polarity-sensitive fluorescent probe properties of pyrene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Synthesis and detailed photophysical studies of pyrene-based molecules substituted with extended chains. PubMed.

- Solvent Effects on Fluorescence Emission. Evident Scientific.

- Supplementary Inform

- The effect of solvent polarity on the absorption and fluorescence spectra of compound 3c (using λ ex = 450 nm).

- A Review on Effect of Solvents on Fluorescent Spectra.

- Absorption (solid lines) and emission (dotted lines) spectra of 1 and 4 compounds measured in cyclohexane, toluene, acetonitrile and tetrahydrofuran.

- This compound | CAS 17075-03-5. LGC Standards.

- Solvatochromic investigation of highly fluorescent 2-aminobithiophene deriv

- Identification and quantification of known polycyclic aromatic hydrocarbons and pesticides in complex mixtures using fluorescence excitation-emission matrices and parallel factor analysis. PubMed.

- Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. NIH.

- Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and rel

- Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI.

- Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z)

- Detecting and Measuring Polycyclic Aromatic Hydrocarbons (PAHs) with Fluorescence Sensors. Desun Uniwill.

- Normalized absorption (full lines) and emission (dotted lines) spectra...

- Fluorescence, Absorption, and Excitation Spectra of Polycyclic Aromatic Hydrocarbons as a Tool for Quantitative Analysis.

- How solvent polarity affects fluorescence intensity?

- High Sensitivity Detection of Polycyclic Aromatic Hydrocarbons using Fluorescence Detection in SFC. JASCO Inc.

- Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. PubMed.

- The absorption and emission spectra of pyrene (A) and 1-aminopyrene...

- This compound | C16H11N | CID 119443. PubChem - NIH.

- High Sensitivity Detection of Polycyclic Aromatic Hydrocarbons using Fluorescence Detection in SFC. JASCO Global.

- Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene)

- Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Deriv

- UV–Vis absorption spectra by 4-aminoantipyrine colorimetry. Inset shows...

- This compound. CymitQuimica.

- This compound | CAS 17075-03-5 | SCBT. Santa Cruz Biotechnology.

- Experimental study of solvent effect on the heat transfer characteristics of 4-[(4-aminophenyl). Journal of Engineering Physics and Thermophysics.

- Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near‐Infrared Fluorescent P‐Rhodamines.

- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.

- (PDF) Relative Quantum Yield of 2-Aminopyridine.

- Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5. Thermo Fisher Scientific - ES.

- Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. Scientific Research Publishing.N-phenylnitrone: A Photophysical Study. Scientific Research Publishing.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sci-Hub. Synthesis and Detailed Photophysical Studies of Pyrene-Based Molecules Substituted with Extended Chains / The Journal of Physical Chemistry A, 2009 [sci-hub.box]

- 3. journalcsij.com [journalcsij.com]

- 4. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Quantum Yield of 4-Aminopyrene for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the quantum yield of 4-Aminopyrene, a fluorescent probe with significant potential in various research and development applications. Recognizing the nuanced nature of fluorescence quantum yield, this document moves beyond a mere presentation of data points to offer a deeper understanding of the photophysical principles governing the emission of this compound. It delves into the factors influencing its fluorescence, provides detailed methodologies for its accurate measurement, and explores its applications, particularly within the realms of scientific research and drug development.

The Photophysical Core of this compound: Understanding its Fluorescence

This compound's fluorescence originates from its pyrene core, a polycyclic aromatic hydrocarbon known for its strong UV absorption and characteristic fluorescence emission. The introduction of an amino (-NH₂) group at the 4-position significantly modulates these properties. This substitution introduces a lone pair of electrons on the nitrogen atom, which can interact with the π-electron system of the pyrene ring, leading to a charge transfer character in the excited state. This interaction is fundamental to understanding the environmental sensitivity of its fluorescence.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. For this compound, this value is not absolute but is highly dependent on its immediate chemical environment.

Critical Factors Influencing the Quantum Yield of this compound

The fluorescence quantum yield of this compound is not a fixed value but is dynamically influenced by its surroundings. Understanding these factors is paramount for the accurate interpretation of experimental data and the effective design of fluorescence-based assays.

Solvent Polarity

Solvent polarity plays a crucial role in determining the fluorescence quantum yield of this compound. In nonpolar solvents, the locally excited state of the pyrene moiety is the dominant excited state. However, with increasing solvent polarity, a solvent-stabilized intramolecular charge transfer (ICT) state becomes more favorable. This ICT state often has a lower fluorescence quantum yield due to enhanced non-radiative decay pathways. Consequently, a decrease in fluorescence intensity and quantum yield is often observed as the polarity of the solvent increases. The relationship between solvent polarity and fluorescence can be complex, with pyrene's vibronic band intensities (the Ham effect) also being sensitive to the solvent environment.[1][2]

pH of the Medium

The amino group of this compound is basic and can be protonated in acidic conditions. This protonation significantly alters the electronic structure of the molecule. Protonation of the amino group withdraws the lone pair of electrons from the pyrene ring system, diminishing the charge transfer character of the excited state. This can lead to a blue shift in the emission spectrum and a change in the fluorescence quantum yield. The fluorescence of aminopyrenes can be quenched at both highly acidic and basic pHs, with the specific pH sensitivity depending on the pKa of the amino group.[3][4]

Presence of Quenchers

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. Quenching can occur through various mechanisms, including collisional (dynamic) quenching and static quenching. For this compound, potential quenchers include dissolved oxygen, heavy atoms, and electron-deficient molecules. Understanding and controlling for quenching effects is critical for accurate quantum yield measurements.[2][5]

A Validated Protocol for the Measurement of this compound's Relative Quantum Yield

Given the high sensitivity of this compound's fluorescence to its environment, its quantum yield is best determined relative to a well-characterized standard. The following protocol outlines a robust methodology for measuring the relative fluorescence quantum yield of this compound.[6][7][8]

Principle of the Relative Method

The relative method for determining fluorescence quantum yield relies on comparing the fluorescence intensity of the sample of interest (this compound) to that of a standard with a known quantum yield. The underlying assumption is that for dilute solutions with low absorbance, the amount of light absorbed is proportional to the concentration.[9][10]

The quantum yield of the unknown sample (Φx) can be calculated using the following equation:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts x and st refer to the unknown sample and the standard, respectively.

Experimental Workflow

Figure 1: Experimental workflow for the determination of relative fluorescence quantum yield.

Step-by-Step Methodology

Step 1: Selection of a Suitable Fluorescence Standard

The choice of the standard is critical for accurate quantum yield determination. The ideal standard should have:

-

A well-characterized and stable quantum yield.

-

An absorption and emission profile that overlaps with that of this compound.

-

Solubility in the same solvent as the sample.

Table 1: Commonly Used Fluorescence Quantum Yield Standards [9][11]

| Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φf) |

| Quinine Sulfate | 0.5 M H₂SO₄ | 350 | 450 | 0.54 |

| Fluorescein | 0.1 M NaOH | 490 | 520 | 0.95 |

| Rhodamine 6G | Ethanol | 528 | 555 | 0.95 |

| 9,10-Diphenylanthracene | Cyclohexane | 365 | 430 | 0.90 |

For this compound, which absorbs in the UV region, Quinine Sulfate or 9,10-Diphenylanthracene are often suitable standards.

Step 2: Preparation of Solutions

-

Stock Solutions: Prepare concentrated stock solutions of both this compound and the chosen standard in a high-purity, spectroscopic grade solvent. The solvent should be chosen based on the experimental requirements, keeping in mind the solvent effects discussed earlier.

-

Serial Dilutions: Prepare a series of dilutions of both the sample and the standard from their respective stock solutions. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

Step 3: Spectroscopic Measurements

-

UV-Vis Absorbance: Record the absorbance spectra of all prepared solutions using a UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Emission: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. It is crucial to use the same excitation wavelength and instrument settings for both the sample and the standard.

Step 4: Data Analysis

-

Integrate Spectra: Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine Slopes: The resulting plots should be linear. Determine the slope of the best-fit line for both the this compound and the standard data.

-

Calculate Quantum Yield: Use the slopes obtained and the known quantum yield of the standard in the equation provided in section 3.1 to calculate the quantum yield of this compound.

Synthesis and Purification of this compound

For researchers who wish to synthesize this compound in-house, a general approach involves the nitration of pyrene followed by the reduction of the resulting nitropyrene.

Synthetic Pathway

Figure 2: General synthetic route to this compound.

Direct nitration of pyrene typically yields 1-nitropyrene as the major product. Subsequent reduction of the nitro group affords 1-aminopyrene. The synthesis of this compound is more complex and may involve indirect methods or the use of protecting groups to direct the substitution to the 4-position.[12][13]

Purification

Purification of the synthesized this compound is crucial for accurate photophysical measurements. Common purification techniques include:

-

Column Chromatography: Using silica gel or alumina as the stationary phase and an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from byproducts and unreacted starting materials.

-

Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form pure crystals.

Applications in Research and Drug Development

The environmentally sensitive fluorescence of this compound and its derivatives makes them valuable tools in various scientific disciplines.

Table 2: Applications of Pyrene-Based Fluorescent Probes

| Application Area | Description |

| Sensing and Detection | Pyrene-based probes are designed to detect a wide range of analytes, including metal ions, anions, and small molecules, often through fluorescence quenching or enhancement mechanisms.[14][15] |

| Biological Imaging | The ability of pyrene derivatives to permeate cell membranes allows for their use in cellular imaging to visualize specific organelles or monitor intracellular processes.[16][17] |

| Drug Delivery and Development | Pyrene-based probes can be used to study drug-carrier interactions, monitor drug release, and assess the efficacy of drug delivery systems.[18] |

| Environmental Monitoring | The sensitivity of pyrene fluorescence to polarity makes it a useful probe for characterizing microenvironments, such as in micelles, polymers, and biological membranes.[1][2] |

Conclusion

This technical guide has provided a comprehensive framework for understanding and measuring the quantum yield of this compound. By appreciating the intricate interplay of molecular structure and environmental factors, researchers can harness the full potential of this versatile fluorophore. The detailed protocol for quantum yield determination offers a practical and reliable approach for obtaining accurate and reproducible data. As the demand for sensitive and informative fluorescent probes continues to grow, a thorough understanding of their photophysical properties, as outlined in this guide, will be indispensable for advancing research and development across numerous scientific fields.

References

-

Pyrene Schiff base: photophysics, aggregation induced emission, and antimicrobial properties. (2014). PubMed. [Link]

-

Investigation of solute solvation within renewable solvents via pyrene fluorescence. (n.d.). Royal Society of Chemistry. [Link]

-

Effect of pH on (a) fluorescence and (b) UV–Vis absorption spectra of... (n.d.). ResearchGate. [Link]

-

Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. (n.d.). Royal Society of Chemistry. [Link]

-

Effect of acidic and basic pH on Thioflavin T absorbance and fluorescence. (n.d.). PubMed. [Link]

-

Effect of pH on CM-pyranine fluorescence. (A) Excitation and emission... (n.d.). ResearchGate. [Link]

-

Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. (2022). Journal of Materials Chemistry B. [Link]

-

Photophysics of pyrene-labelled compounds of biophysical interest. (n.d.). PubMed. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. [Link]

-

Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. [Link]

-

Photochemical Transformation and Phototoxicity of 1-Aminopyrene. (n.d.). National Center for Biotechnology Information. [Link]

-

A practical guide to measuring and reporting photophysical data. (2025). Royal Society of Chemistry. [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS. [Link]

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. [Link]

-

Relative Quantum Yield Measurement of a Sample in Solution. (n.d.). Shimadzu. [Link]

-

Synthesis of substituted pyrenes by indirect methods. (2013). Organic & Biomolecular Chemistry. [Link]

-

Solvent effects on the photophysical properties of pyrene-3-carboxylic acid. (n.d.). ACS Publications. [Link]

-

Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications. (2022). MDPI. [Link]

-

pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments. (2025). Royal Society of Chemistry. [Link]

-

FLUORESCENCE QUENCHING OF PYRENE DERIVATIVES BY NITROXIDES IN MICROHETEROGENEOUS SYSTEMS. (n.d.). ResearchGate. [Link]

-

Design, synthesis and application of fluorescent probes based on pyrene fluorescent groups. (n.d.). SCIRP. [Link]

-

Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes. (2023). National Center for Biotechnology Information. [Link]

-

Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. (2023). Analytical Chemistry. [Link]

-

Fluorescence quenching of solubilized pyrene and pyrene derivatives by metal ions in SDS micelles. (n.d.). ACS Publications. [Link]

-

Effect of Solvent Polarity on the Fluorescence Emission Spectra of Select Five- and Six-Ring Pyrene Derivatives. (n.d.). Optica Publishing Group. [Link]

-

Recent Advances in C–H Functionalization of Pyrenes. (2023). MDPI. [Link]

-

Pyrene based materials as fluorescent probes in chemical and biological fields. (n.d.). ResearchGate. [Link]

-

A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. (2016). National Center for Biotechnology Information. [Link]

-

How to calculate Fluorescence Quantum Yield and select a suitable standard for organic dyes? (2023). ResearchGate. [Link]

-

The fluorescence of pyrene in solvent. (n.d.). ResearchGate. [Link]

-

Design and Synthesis of Pyrene Containing Unusual α-Amino Acid Derivatives. (n.d.). ResearchGate. [Link]

-

Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. (n.d.). National Center for Biotechnology Information. [Link]

-

Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. (n.d.). ResearchGate. [Link]

-

Pyrene based materials as fluorescent probes in chemical and biological fields. (n.d.). New Journal of Chemistry. [Link]

-

Nitroanilines as Quenchers of Pyrene Fluorescence. (2012). ChemPhysChem. [Link]

-

Experimental evidence of incomplete fluorescence quenching of pyrene bound to humic substances: implications for Koc measurements. (2016). Royal Society of Chemistry. [Link]

-

Photophysics and Photochemistry of 1-Nitropyrene. (n.d.). ResearchGate. [Link]

Sources

- 1. Investigation of solute solvation within renewable solvents via pyrene fluorescence - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of acidic and basic pH on Thioflavin T absorbance and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.uci.edu [chem.uci.edu]

- 7. static.horiba.com [static.horiba.com]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 13. Recent Advances in C–H Functionalization of Pyrenes | MDPI [mdpi.com]

- 14. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Pyrene Schiff base: photophysics, aggregation induced emission, and antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 18. Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications | MDPI [mdpi.com]

An In-depth Technical Guide to the Solubility of 4-Aminopyrene in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 4-aminopyrene in organic solvents. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of solubility, detailed experimental protocols, and expected solubility trends. Given the limited direct quantitative data for this compound, this guide leverages data from its isomer, 1-aminopyrene, and the broader class of polycyclic aromatic amines (PAAs) to provide a robust framework for solubility studies.

Introduction to this compound and Its Significance

This compound is a polycyclic aromatic amine (PAA), a class of compounds characterized by a pyrene core with a substituted amino group. These molecules are of significant interest in various fields, including organic electronics, dye synthesis, and as fluorescent probes, owing to their unique photophysical and electronic properties. However, the practical application of this compound is often hindered by its limited solubility in common organic solvents. A thorough understanding of its solubility is paramount for designing efficient purification techniques, developing solution-based processing methods, and assessing its environmental and toxicological impact.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, a large, relatively nonpolar polycyclic aromatic hydrocarbon with a polar amino group, its solubility is a complex interplay of several factors:

-

Solute-Solvent Interactions: The dissolution of this compound requires overcoming the lattice energy of the solid crystal and the intermolecular forces between solvent molecules to create a cavity for the solute. Favorable interactions, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding between the solute and solvent, will promote solubility.

-

Polarity: The pyrene backbone is nonpolar, favoring interactions with nonpolar solvents. The amino group, however, introduces polarity and the capacity for hydrogen bonding, suggesting some solubility in polar solvents.

-

Solvent Properties:

-

Polar Protic Solvents (e.g., alcohols): These solvents can engage in hydrogen bonding with the amino group of this compound, potentially leading to moderate solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have dipoles that can interact with the polar amino group, but they cannot donate a hydrogen bond. Their effectiveness will depend on the overall polarity match.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents will primarily interact with the nonpolar pyrene core through van der Waals forces.

-

Chlorinated Solvents (e.g., chloroform, dichloromethane): These solvents have a moderate polarity and can be effective at dissolving large organic molecules.

-

The interplay of these factors is visually represented in the following diagram:

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of each organic solvent to the respective vials.

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Preparation for Analysis:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Spectrophotometric Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the UV-Visible absorbance spectrum of the standard solutions to determine the wavelength of maximum absorbance (λmax). For 1-aminopyrene, a structurally similar compound, characteristic absorbance peaks are observed in the UV-Vis region. [1] * Construct a calibration curve by plotting absorbance at λmax versus concentration for the standard solutions.

-

Prepare appropriate dilutions of the filtered saturated solution to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solutions at λmax.

-

-

Data Analysis:

-

Use the equation of the calibration curve to determine the concentration of the diluted saturated solutions.

-

Calculate the solubility of this compound in each solvent by multiplying the concentration by the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

Expected Solubility Trends and Data Presentation

While specific quantitative data for this compound is scarce, qualitative information for its isomer, 1-aminopyrene, indicates it is slightly soluble in chloroform and sparingly soluble in methanol, while being insoluble in water. [2]Based on the principles of solubility and the properties of polycyclic aromatic amines, the following trends can be anticipated:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | Low | The large, nonpolar pyrene core has favorable van der Waals interactions, but these may not be sufficient to overcome the crystal lattice energy. |

| Aromatic | Toluene, Benzene | Moderate to High | Pi-pi stacking interactions between the solvent and the pyrene ring system can significantly enhance solubility. |

| Chlorinated | Chloroform, Dichloromethane | Moderate to High | These solvents have a good balance of polarity and dispersibility to interact with both the aromatic system and the amino group. |

| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate | Dipole-dipole interactions with the amino group can contribute to solubility, but the large nonpolar part may limit it. |

| Polar Aprotic (High Polarity) | DMSO, DMF | Moderate | These highly polar solvents can effectively solvate the amino group, but their compatibility with the large nonpolar core will influence overall solubility. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | Hydrogen bonding with the amino group is possible, but the nonpolar pyrene moiety will limit solubility, especially in smaller alcohols. |

Safety Precautions

Polycyclic aromatic amines are a class of compounds that require careful handling due to their potential toxicity. [3][4]The following safety precautions should be strictly followed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.

-

Disposal: Dispose of all waste materials in accordance with local regulations for chemical waste.

-

Safety Data Sheet (SDS): Always consult the Safety Data Sheet for the specific compound and solvents being used for detailed hazard information and handling procedures. [5][6]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed experimental protocol, researchers can systematically evaluate the solubility of this and other related polycyclic aromatic amines. The insights gained from such studies are critical for advancing the application of these promising materials in various scientific and technological fields.

References

-

Agilent Technologies. (2024). PAH Standard (1X1 mL) - Safety Data Sheet. Available from: [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health and Safety. Available from: [Link]

-

PubMed. (2005). UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

-

ResearchGate. (n.d.). UV–Vis absorption spectra by 4-aminoantipyrine colorimetry. Inset shows... Available from: [Link]

-

National Center for Biotechnology Information. (1995). TABLE 3-2, Physical and Chemical Properties of Polycyclic Aromatic Hydrocarbonsa. In Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. In NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health and Safety. Available from: [Link]

-

IUPAC. (n.d.). Solubility Data Series. Available from: [Link]

-

University of Cambridge. (2018). Solubilities of pyrene in organic solvents: Comparison between chemical potential calculations using a cavity-based method. Available from: [Link]

-

Polish Journal of Environmental Studies. (n.d.). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Available from: [Link]

-

3M. (n.d.). Polycyclic Aromatic Hydrocarbons. Available from: [Link]

-

ResearchGate. (n.d.). UV–Vis absorption spectra of 1-Aminopyrene (1-AP, blue line), highly... Available from: [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 4-aminoantipyrine and its metal complexes. Available from: [Link]

-

Chemwatch. (2025). Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs. Available from: [Link]

-

National Center for Biotechnology Information. (2025). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Chemical Science. Available from: [Link]

-

ACS Publications. (n.d.). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Microbiology. Available from: [Link]

-

IUPAC. (n.d.). SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. Available from: [Link]

Sources

In-Depth Technical Guide to 4-Aminopyrene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Aminopyrene, a fluorescent aromatic amine. With full editorial control, this document is structured to deliver field-proven insights and self-validating methodologies, grounded in authoritative scientific references. It is designed to be a vital resource for professionals in research and drug development, offering a deep dive into the molecule's core characteristics, synthesis, and applications.

Core Molecular Attributes

This compound, a derivative of the polycyclic aromatic hydrocarbon pyrene, is distinguished by an amino group substituted at the fourth carbon position. This structural feature is pivotal to its chemical and photophysical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₁N | [1][2][3] |

| Molecular Weight | 217.27 g/mol | [1][2][3] |

| CAS Number | 17075-03-5 | [1][2][3] |

| Synonyms | Pyren-4-amine, 4-Pyrenamine | [1][2][3] |

The presence of the extensive π-conjugated system of the pyrene core, coupled with the electron-donating amino group, lays the foundation for its notable fluorescence characteristics.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is through the reduction of its nitro precursor, 4-nitropyrene. This transformation is a standard procedure in aromatic chemistry and can be achieved with high efficiency.

Conceptual Workflow of this compound Synthesis

Caption: General workflow for the synthesis of this compound from 4-nitropyrene.

Detailed Experimental Protocol: Reduction of 4-Nitropyrene

This protocol is a self-validating system, where the successful synthesis of the final product can be confirmed through standard analytical techniques such as NMR and mass spectrometry.

Materials and Reagents:

-

4-Nitropyrene

-

Ethanol (95%)

-

Hydrazine hydrate

-

10% Palladium on carbon (Pd/C)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Celite

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitropyrene (40 mg) in 15 mL of 95% ethanol.

-

Addition of Reagents: To this solution, add hydrazine hydrate (50 µL) and 10% Pd/C (30 mg).

-

Reflux: Heat the reaction mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Filtration: After the reaction is complete, filter the hot mixture through a bed of Celite to remove the palladium catalyst.

-

Solvent Removal: Evaporate the filtrate to dryness under reduced pressure.

-

Extraction: Suspend the residue in water and extract with diethyl ether.

-

Washing and Drying: Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.

-

Final Product: Remove the solvent by rotary evaporation to yield this compound. The product can be further purified by column chromatography if necessary.

Photophysical Properties and Solvent Effects

The fluorescence of pyrene and its derivatives is highly sensitive to the local environment. This solvatochromism is a key feature that makes these compounds valuable as environmental probes. The photophysical behavior of this compound is influenced by the polarity of the solvent, which can affect the energy levels of the excited state and thus the emission wavelength and quantum yield. Generally, an increase in solvent polarity leads to a red-shift in the fluorescence emission spectrum due to the stabilization of the more polar excited state.

Applications in Fluorescence Sensing

The amino group in this compound provides a reactive site for derivatization, allowing for the development of fluorescent probes tailored to detect specific analytes. The pyrene moiety serves as the fluorophore, whose emission can be modulated by the binding of an analyte to the attached receptor unit.

Detection of Metal Ions

Derivatives of aminopyrenes have been explored as chemosensors for various metal ions. The binding of a metal ion to a ligand attached to the 4-amino position can lead to changes in the fluorescence properties of the pyrene core through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). For example, a Schiff base derivative of an aminopyrene has been shown to act as a selective fluorescent sensor for Thorium (IV) ions. The complexation of the metal ion with the Schiff base blocks the PET process, resulting in a "turn-on" fluorescence response.

Derivatization for Enhanced Functionality

The primary amine of this compound is a versatile functional group that can undergo a variety of chemical reactions to create more complex fluorescent probes. For example, it can be reacted with aldehydes or ketones to form Schiff bases, or with acyl chlorides or anhydrides to form amides. These reactions allow for the introduction of specific recognition elements for a wide range of target molecules.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is important to consult the specific Safety Data Sheet (SDS) for detailed information. General safety measures include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

Conclusion